Cas no 898749-64-9 ([3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone)
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
- 3'-(3-pyrrolinomethyl)-3,4,5-trifluorobenzophenone
- (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4,5-trifluorophenyl)methanone
- [3-(2,5-Dihydro-1H-pyrrol-1-ylmethyl)phenyl](3,4,5-trifluorophenyl)methanone
- 1-{[3-(3,4,5-trifluorobenzoyl)phenyl]methyl}-2,5-dihydro-1H-pyrrole
- MFCD03842392
- AKOS016020958
- {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
- 898749-64-9
- DTXSID80643510
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- MDL: MFCD03842392
- Inchi: 1S/C18H14F3NO/c19-15-9-14(10-16(20)17(15)21)18(23)13-5-3-4-12(8-13)11-22-6-1-2-7-22/h1-5,8-10H,6-7,11H2
- InChI Key: FJECGIMUWZIMGK-UHFFFAOYSA-N
- SMILES: FC1C(=C(C=C(C=1)C(C1=CC=CC(=C1)CN1CC=CC1)=O)F)F
Computed Properties
- Exact Mass: 317.10300
- Monoisotopic Mass: 317.10274856Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 436
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31000
- LogP: 3.64460
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM297062-1g |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4,5-trifluorophenyl)methanone |
898749-64-9 | 95% | 1g |
$524 | 2024-07-21 | |
| abcr | AB365126-1 g |
3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone, 97%; . |
898749-64-9 | 97% | 1 g |
€932.90 | 2023-07-19 | |
| Fluorochem | 205101-1g |
3'-(3-pyrrolinomethyl)-3,4,5-trifluorobenzophenone |
898749-64-9 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 205101-2g |
3'-(3-pyrrolinomethyl)-3,4,5-trifluorobenzophenone |
898749-64-9 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 205101-5g |
3'-(3-pyrrolinomethyl)-3,4,5-trifluorobenzophenone |
898749-64-9 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB365126-2 g |
3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone, 97%; . |
898749-64-9 | 97% | 2 g |
€1,677.00 | 2023-07-19 | |
| abcr | AB365126-1g |
3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone, 97%; . |
898749-64-9 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB365126-2g |
3'-(3-Pyrrolinomethyl)-3,4,5-trifluorobenzophenone, 97%; . |
898749-64-9 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| A2B Chem LLC | AH90186-1g |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4,5-trifluorophenyl)methanone |
898749-64-9 | 97% | 1g |
$644.00 | 2024-04-19 | |
| A2B Chem LLC | AH90186-2g |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4,5-trifluorophenyl)methanone |
898749-64-9 | 97% | 2g |
$1169.00 | 2024-04-19 |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone Suppliers
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Introduction to [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone (CAS No. 898749-64-9)
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone (CAS No. 898749-64-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.
The chemical structure of [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone is notable for its combination of a substituted phenyl ring and a trifluorophenyl moiety linked through a ketone functional group. The presence of the 2,5-dihydropyrrol ring adds further complexity and reactivity to the molecule. This structure suggests potential interactions with various biological targets, making it an interesting candidate for drug discovery and development.
The synthesis of [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the reaction of 3-(bromomethyl)benzaldehyde with 2,5-dihydropyrrole to form the intermediate 3-(2,5-dihydropyrrol-1-ylmethyl)benzaldehyde. This intermediate is then reacted with 3,4,5-trifluorobenzoyl chloride in the presence of a suitable base to yield the final product. Recent advancements in synthetic methodologies have focused on improving the efficiency and yield of these reactions while minimizing side products and environmental impact.
In terms of biological activities, [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone has been studied for its potential as an inhibitor of various enzymes and receptors. One notable application is its use as an inhibitor of histone deacetylases (HDACs), which are key regulators of gene expression and have been implicated in several diseases including cancer and neurodegenerative disorders. Studies have shown that this compound can selectively inhibit HDACs without significant cytotoxicity to normal cells, making it a promising lead for the development of targeted therapies.
Additionally, [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone has demonstrated anti-inflammatory properties by modulating the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune responses. In vitro and in vivo studies have shown that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 without causing significant side effects.
The pharmacokinetic properties of [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone have also been investigated to assess its suitability for therapeutic applications. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles in animal models. These properties are crucial for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over an extended period.
Recent research has also explored the potential of [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone in combination therapies. For example, when used in conjunction with conventional chemotherapy agents such as doxorubicin or paclitaxel, this compound has been shown to enhance the efficacy of treatment while reducing toxicity to normal cells. These findings suggest that [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone could be a valuable addition to existing treatment regimens for various diseases.
In conclusion, [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone (CAS No. 898749-64-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in treating various diseases.
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